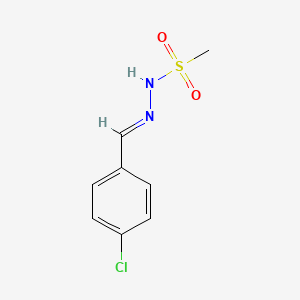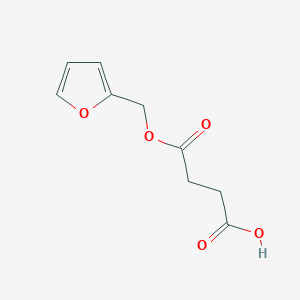![molecular formula C20H29N3O3 B5512557 5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)
5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazaspiro undecane derivatives, including compounds similar to "5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide," are of significant interest in organic chemistry due to their potential pharmaceutical applications and complex molecular architecture. These compounds are notable for their spirocyclic framework, incorporating nitrogen atoms within their cyclic structures, which can influence their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of diazaspiro undecane derivatives often involves innovative methodologies to construct the spirocyclic core efficiently. For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives has been achieved through base-promoted [5+1] double Michael addition reactions, showcasing the versatility of synthetic strategies to access such complex frameworks (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro undecane derivatives is characterized by the presence of a spirocyclic core, where two cyclic structures are joined at a single atom. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating the three-dimensional structure of these compounds, revealing details about their conformation and stereochemistry.
Chemical Reactions and Properties
Diazaspiro undecane derivatives participate in various chemical reactions, reflecting their reactivity patterns. For example, their redox behavior in non-aqueous media has been studied, highlighting the potential for synthetic modifications and functionalization through oxidation and reduction processes (Abou-Elenien et al., 1991).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has demonstrated methods for synthesizing diazaspiro[5.5]undecane derivatives through various chemical reactions, including double Michael addition and base-promoted cyclization processes. These methods allow for the efficient creation of diazaspiro compounds with significant yields, showcasing their versatility and potential for further functionalization (Aggarwal & Khurana, 2015; Islam et al., 2017).
Photophysical Properties
Studies have explored the photophysical behaviors of diazaspiro compounds, revealing their solvatochromic effects and the impact of solvent polarity on their fluorescence quantum yields. These findings are crucial for applications in materials science and photophysical research, providing insights into the environmental responsiveness of these compounds (Aggarwal & Khurana, 2015).
Electrochemical Properties
The electrochemical behavior of diazaspiro[5.5]undecane derivatives in non-aqueous media has been investigated, offering a foundation for developing electrochemical sensors or devices. These studies shed light on the redox characteristics of these compounds, which could be harnessed in various technological applications (Abou-Elenien et al., 1991).
Propiedades
IUPAC Name |
N,N-dimethyl-5-[(3-oxo-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-9-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-4-11-23-15-20(8-7-18(23)24)9-12-22(13-10-20)14-16-5-6-17(26-16)19(25)21(2)3/h4-6H,1,7-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLVYGIEPPXNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CN2CCC3(CCC(=O)N(C3)CC=C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)


![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)
![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)
![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)
![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5512547.png)